molecular formula C13H14ClN3OS B1275595 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-83-4

4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1275595
CAS RN: 667413-83-4
M. Wt: 295.79 g/mol
InChI Key: SLULHIPFPXTDPW-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The compound is characterized by the presence of an allyl group, a chloro-methylphenoxy moiety, and a thiol group attached to the triazole ring.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the condensation of various aromatic aldehydes with mercapto-triazoles. For instance, a related compound, 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, was synthesized using microwave-assisted condensation, demonstrating the efficiency of this method in producing triazole derivatives . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved base-catalyzed intramolecular dehydrative cyclization, yielding the desired product in good yield .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined using single-crystal X-ray diffraction, which provided detailed geometric parameters . Theoretical calculations, such as density functional theory (DFT) and Hartree-Fock (HF) methods, complement these experimental techniques by predicting vibrational frequencies, chemical shifts, and molecular geometries, which often show good agreement with experimental data .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, which can be regioselective depending on the reaction conditions and the nature of the substituents . The reactivity of these compounds is influenced by their electronic structure, which can be studied through molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and density, are determined experimentally and can be influenced by the nature of the substituents on the triazole ring. For instance, the crystal structure analysis provides insights into the density and melting points of these compounds . The chemical properties, such as acidity or basicity of the thiol group, can be inferred from spectroscopic data and theoretical calculations .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized using various techniques, including facile conditions for the formation of related hydrazinecarbothioamides and Schiff base derivatives. These methods provide a foundation for the synthesis of a range of derivatives with diverse chemical properties (Mobinikhaledi et al., 2010).

Application in Biological Research

  • Anticancer and Antimicrobial Activities : Some derivatives of the compound have shown significant biological activities. For instance, the synthesis of new DNA methylation inhibitors based on 1,2,4-triazole thioether derivatives indicates potential anti-tumor effects (Hovsepyan et al., 2018).
  • Potential in Breast Cancer Treatment : Eugenol derivatives linked to the 1,2,4-triazole structure have been found effective against breast cancer cells, suggesting a promising avenue for the treatment of this disease (Alam, 2022).

Corrosion Inhibition

  • Protection of Metals : The compound and its derivatives have been studied for their ability to inhibit corrosion in metals, particularly mild steel, in acidic environments. This is significant for industrial applications where corrosion resistance is critical (Orhan et al., 2012).

Further Chemical Applications

  • Synthesis of Novel Derivatives : Research has been conducted on the facile synthesis of novel derivatives of the compound, showing the versatility of its chemical structure in creating diverse chemical entities (Raval et al., 2010).
  • Role in Alkylation and Aminomethylation : Studies have demonstrated the compound's utility in alkylation and aminomethylation reactions, highlighting its potential in advanced chemical synthesis processes (Kaldrikyan et al., 2013).

Crystal and Molecular Structure Analysis

  • The compound has been used in studies analyzing crystal and molecular structures, providing insights into its physical properties and potential applications in material science (Sarala et al., 2006).

properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-10-4-5-11(14)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLULHIPFPXTDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NNC(=S)N2CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396702
Record name 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667413-83-4
Record name 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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